molecular formula C8H15NO2 B8415898 Ethyl 2-dimethylaminomethylacrylate

Ethyl 2-dimethylaminomethylacrylate

Cat. No.: B8415898
M. Wt: 157.21 g/mol
InChI Key: ARRAXQACCPPUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-dimethylaminomethylacrylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-[(dimethylamino)methyl]prop-2-enoate

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h2,5-6H2,1,3-4H3

InChI Key

ARRAXQACCPPUTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formaldehyde (60 ml of 40% solution) was added to a stirred solution of potassium ethyl malonate (34g) and dimethylamine (40 ml of 26% solution) in water (100 ml) at 15° C. The solution was stirred at laboratory temperature for one hour and then boiled under reflux for one hour. After cooling the solution was extracted with ether and the ether was evaporated to leave the product as a yellow oil. This was distilled to give a clear oil (boiling point 84° C/20 mm).
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60 mL
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reactant
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potassium ethyl malonate
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0 (± 1) mol
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40 mL
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-dimethylaminomethylacrylic acid (129g) in concentrated sulphuric acid (105 ml, 98%) and ethanol (500 ml) was boiled under reflux for 3 hours. After evaporating to half volume and pouring the residue into water (1 liter), anhydrous sodium carbonate (212g) was added and the solution was allowed to stand for 3 hours, when it gave a neutral reaction. The aqueous mixture was extracted with ether (3 × 250 ml), after drying over anhydrous sodium sulphate, the ether extract was evaporated at atmospheric pressure. The residual pale yellow oil was distilled under reduced pressure to give ethyl 2-dimethylaminomethylacrylate (86g, 55% boiling point 84° C/20 mm).
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0 (± 1) mol
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500 mL
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105 mL
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Synthesis routes and methods III

Procedure details

A solution of the 2-dimethylaminomethylacrylic acid (35 g) compound prepared as in Example 1 in ethanol (350 ml) and concentrated sulphuric acid (60 ml) were boiled under reflux for three hours. The solution was evaporated to half volume and poured into water (1 liter). The aqueous solution was neutralised by the addition of solid sodium carbonate and extracted with ether. Evaporation of the ether solution gave a pale brown oil which was distilled to give a colourless oil (boiling point 84° C/20 mm). The product was identical with that obtained in Example 4.
Quantity
35 g
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reactant
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60 mL
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350 mL
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reactant
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Synthesis routes and methods IV

Procedure details

Aqueous formaldehyde (161 ml, 37%) was added slowly to a solution of ethyl hydrogen malonate (132g) and dimethylamine (350 ml, 26% aqueous) in water (150 ml) at 15° C. The mixture was stirred at 15° C for 30 minutes, heated slowly to 40° C and stirred for a further 30 minutes. Decarboxylation commenced at 26° C. After cooling, the organic material which had separated as a colourless oil was extracted with ether (3 × 250 ml). The ether extracted was dried over anhydrous sodium sulphate and evaporated at atmospheric pressure. The residue was shown to be a mixture by the appearance of two carbonyl peaks (1740 cm-1 and 1720 cm-1) in the infrared spectrum. The mixture was distilled under vacuum to give ethyl 2-dimethylaminomethylacrylate (50g, 32% boiling point 34° C/0.7mm; νc=o 1722cm-1) and ethyl 1,3-bis (dimethylamino) propane-2-carboxylate (87g, 43%, boiling point 58° C/0. 8mm;νc=o 1740 cm-1).
Quantity
161 mL
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reactant
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0 (± 1) mol
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reactant
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350 mL
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reactant
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150 mL
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